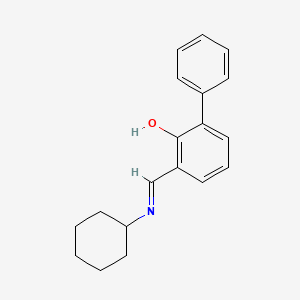

N-(3-Phenylsalicylidene)-cyclohexylamine

Description

N-(3-Phenylsalicylidene)-cyclohexylamine is a Schiff base compound synthesized via the condensation of cyclohexylamine with 3-phenylsalicylaldehyde. Its structure features a salicylidene moiety (a hydroxyl-substituted aromatic ring conjugated to an imine group) and a cyclohexylamine backbone. This combination confers unique chelating properties, making it valuable in coordination chemistry for forming stable metal complexes.

Properties

IUPAC Name |

2-(cyclohexyliminomethyl)-6-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLHLWHSWQDPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylsalicylidene)-cyclohexylamine typically involves the following steps:

Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 3-phenylsalicylaldehyde and cyclohexylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base.

Purification: After the reaction is complete, the product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylsalicylidene)-cyclohexylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amine and aldehyde.

Substitution: Substituted derivatives on the phenyl ring.

Scientific Research Applications

N-(3-Phenylsalicylidene)-cyclohexylamine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It can be used in the synthesis of other organic compounds and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Phenylsalicylidene)-cyclohexylamine involves its interaction with molecular targets through the Schiff base moiety. The carbon-nitrogen double bond can participate in various chemical reactions, allowing the compound to bind to metal ions and other biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Schiff Bases and Cyclohexylamine Derivatives

N-(Diphenylmethylidene)cyclohexylamine ():

- Structure : A ketimine (Schiff base) with a diphenylmethylidene group instead of a salicylidene moiety.

- Key Differences : The absence of a hydroxyl group reduces its metal-chelating capacity compared to N-(3-Phenylsalicylidene)-cyclohexylamine.

- Applications : Primarily used as intermediates in organic synthesis, lacking the hydroxyl-driven reactivity seen in salicylidene derivatives .

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide ():

- Structure : A hydroxamic acid derivative with a cyclohexane carboxamide group.

- Key Differences : The hydroxamic acid (–CONHOH) group enables strong iron chelation, unlike the imine-based chelation in the target compound.

- Applications : Antioxidant and antimicrobial activities, leveraging radical scavenging properties .

Functional Analogs: Phthalimides and Hydroxamic Acids

3-Chloro-N-phenyl-phthalimide ():

- Structure : Aromatic phthalimide with a chlorine substituent.

- Key Differences : Rigid aromatic backbone and lack of a chelating imine group limit its use in coordination chemistry.

- Applications: Monomer for high-performance polyimides, emphasizing thermal stability over metal interaction .

4,4’-Methylenebis(cyclohexylamine) ():

- Structure : Aliphatic diamine with a methylene bridge.

- Key Differences : Primary amine groups enable crosslinking in polymers but lack the conjugated imine system for electronic applications.

Comparative Data Table

Research Findings and Trends

- Chelation Efficiency: Salicylidene Schiff bases outperform non-hydroxylated analogs (e.g., ketimines) in metal-binding due to the synergistic effect of the hydroxyl and imine groups .

- Biological Activity : Hydroxamic acids () exhibit stronger antioxidant properties than Schiff bases, which are more niche in biomedical applications.

- Toxicity : Cyclohexylamine derivatives () show moderate toxicity, but the aromaticity of this compound may introduce unique risks requiring further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.